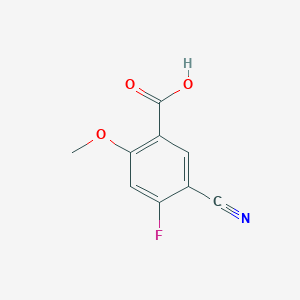
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (–CN), a fluoro group (–F), and a methoxy group (–OCH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 4-fluoro-2-methoxybenzoic acid, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the cyano and fluoro groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids.
Reduction: Products include aminobenzoic acids.
Scientific Research Applications
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
5-Cyano-2-methoxybenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.
4-Cyano-2-fluorobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
5-cyano-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6FNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
DHLRZZROPUQGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Azaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8462824.png)
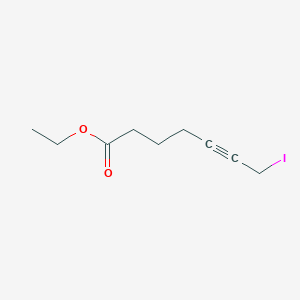
![[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methanol](/img/structure/B8462841.png)
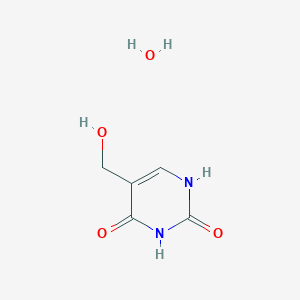
![2'-Fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8462853.png)
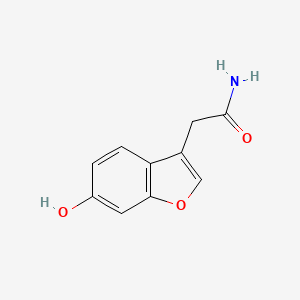
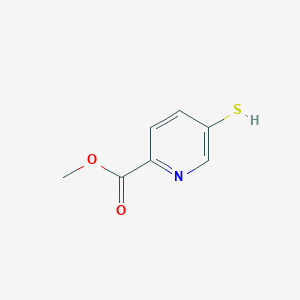
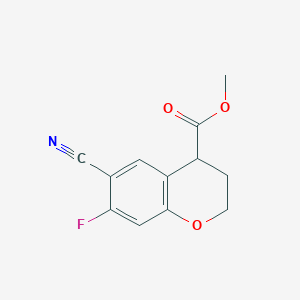
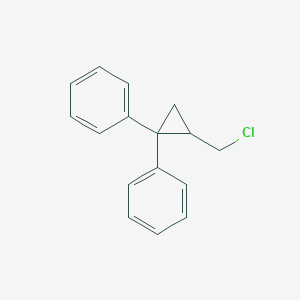
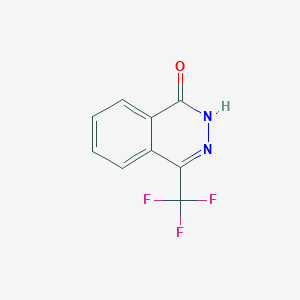
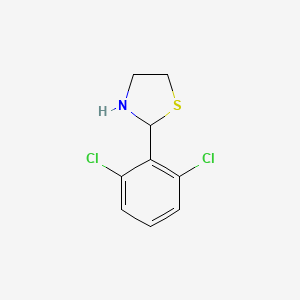
![6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8462908.png)
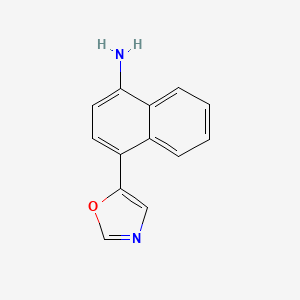
![Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8462918.png)
